REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:11])[C:3]([O:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])=[O:4].ClC(Cl)C(O)=O>>[CH2:6]=[CH:7][C:8](=[CH2:9])[CH3:10].[Cl:1][CH:2]([Cl:11])[C:3]([O:5][CH2:6][CH:7]=[C:8]([CH3:9])[CH3:10])=[O:4]
|
Name
|
3-methyl-2-buten-1-yl dichloroaceate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC=C(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Addition of a minor amount of an alkali-metal
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)OCC=C(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |